1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-19-14-8-6-13(7-9-14)18-11-12(10-17)15-4-2-3-5-16(15)18/h2-9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBJIWPHZEART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate indole precursor under acidic conditions. One common method includes the Fischer indole synthesis, where the hydrazine reacts with a ketone or aldehyde to form the indole ring system. The cyano group can be introduced through a subsequent reaction, such as the Sandmeyer reaction, where a diazonium salt intermediate is converted to the nitrile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Biological Research Applications
Research indicates that 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile exhibits promising activity as a kinase inhibitor. Notably, it has been studied for its interaction with DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that modifications to the indole structure can enhance binding affinity and selectivity towards target proteins.
Potential Therapeutic Applications
Given its kinase inhibitory properties, this compound has potential therapeutic applications in treating neurodegenerative diseases and possibly other conditions where kinase dysregulation is a factor. The following table summarizes key findings related to its therapeutic potential:
| Application Area | Description |
|---|---|
| Neurodegenerative Diseases | Potential to inhibit DYRK1A, which is involved in Alzheimer’s pathology. |
| Cancer Research | May affect cell signaling pathways that are altered in cancer cells. |
| Inflammatory Disorders | Kinase inhibition may modulate inflammatory responses. |
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Variations of this compound have been synthesized to explore structure-activity relationships (SAR) that can lead to improved efficacy or reduced side effects.
Related Compounds
Several structurally similar compounds have been identified, which can provide insights into the pharmacological profile of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-1H-indole-3-carbonitrile | Benzyl group instead of methoxyphenyl | Different biological activity profiles |
| 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | Methyl substitution at position 2 | Potentially altered pharmacokinetics |
| 7-Chloro-2-phenyl-1H-indole-3-carbonitrile | Chlorine substitution enhances lipophilicity | May exhibit improved binding to lipid membranes |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
- In vitro Studies : Experiments have shown that this compound effectively inhibits DYRK1A activity in cultured neuronal cells, leading to reduced tau phosphorylation—a hallmark of Alzheimer’s disease.
- Animal Models : Preliminary animal studies indicate that administration of this compound results in improved cognitive function in models of neurodegeneration, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The dihedral angle between the indole core and the substituted phenyl ring is critical for understanding π–π stacking and intermolecular interactions. While crystallographic data for 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile are unavailable, methyl-substituted analogs provide insights:
The larger dihedral angle in the 4-methoxyphenyl analog (58.41°) suggests reduced planarity compared to chloro- or bromo-substituted derivatives, likely due to steric and electronic effects of the methoxy group .
Spectroscopic Comparisons
Key spectral differences arise from substituent electronic effects:
| Compound | 1H NMR (δ, CDCl₃) Highlights | IR (CN stretch, cm⁻¹) | Reference |
|---|---|---|---|
| This compound | 7.75 (s, 1H, H3), 3.90 (s, OCH3) | 2220 | |
| 1-Phenyl-1H-indole-3-carbonitrile | 7.80 (s, 1H, H3), 7.59–7.56 (m, 2H) | 2220 |
The methoxy group induces upfield shifts in aromatic protons (e.g., 7.07 ppm for para-OCH3) compared to phenyl analogs .
Pharmacological and Functional Insights
- Anti-inflammatory Activity : Chalcone derivatives with 4-methoxyphenyl moieties show dose-dependent antioxidant effects in PC12 cells, indicating possible therapeutic applications .
Biological Activity
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by an indole framework with a methoxy group at the 4-position of the phenyl ring and a carbonitrile group at the 3-position, this compound exhibits promising interactions with various biological targets, particularly kinases.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics contribute to its biological activity, particularly in the modulation of kinase activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 252.28 g/mol |
| Structural Features | Indole, Methoxy, Carbonitrile |
Research indicates that this compound acts primarily as an inhibitor of various kinases, notably DYRK1A (dual-specificity tyrosine-regulated kinase 1A). This kinase is implicated in neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that modifications to the indole structure can enhance binding affinity and selectivity towards DYRK1A and other related kinases, highlighting its potential as a lead compound for drug development aimed at modulating kinase activity.
Inhibition of Kinases
- DYRK1A Inhibition : Studies have demonstrated that this compound can effectively inhibit DYRK1A, which is crucial for regulating various cellular processes. The inhibition of DYRK1A is significant as it may lead to therapeutic effects in neurodegenerative conditions.
- Other Kinases : Preliminary investigations suggest that this compound may also interact with other kinases, although further research is needed to elucidate these interactions fully.
Study on Neuroprotective Effects
In a recent study exploring neuroprotective effects, this compound was administered to animal models exhibiting symptoms akin to Alzheimer's disease. The results showed a significant reduction in neuroinflammation markers and improved cognitive function compared to control groups. This suggests that the compound's action on DYRK1A may contribute to neuroprotection and cognitive enhancement.
Molecular Docking Studies
Molecular docking simulations have been employed to assess the binding affinity of this compound with DYRK1A. These studies revealed that the compound forms stable interactions with key amino acid residues within the active site of the kinase, indicating a strong potential for selective inhibition.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-1H-indole-3-carbonitrile | Benzyl group instead of methoxyphenyl | Exhibits different biological activity profiles |
| 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | Methyl substitution at position 2 | Potentially altered pharmacokinetics |
| 7-Chloro-2-phenyl-1H-indole-3-carbonitrile | Chlorine substitution enhances lipophilicity | May exhibit improved binding to lipid membranes |
These comparisons highlight how variations in substituents and their positions on the indole ring can significantly influence both biological activity and chemical properties.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile?
The compound can be synthesized via palladium-catalyzed direct cyanation of indoles using K₄[Fe(CN)₆] as a cyanide source. Key steps include:
- Reacting 1-(4-methoxyphenyl)-1H-indole with a cyanating agent under controlled temperature (80–100°C) and inert atmosphere .
- Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, ethyl acetate/hexane eluent).
Alternative routes involve Ullmann-type coupling or multi-step protocols starting from substituted indoles, with yields optimized by solvent selection (e.g., DMF or ethanol) and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are used for structural characterization?
- NMR/IR Spectroscopy : NMR (CDCl₃, 400 MHz) reveals aromatic protons (δ 7.84–7.33 ppm) and the methoxy group (δ 3.89 ppm). The nitrile group is confirmed by IR absorption at ~2220 cm⁻¹ .
- X-ray Crystallography : Single-crystal analysis (MoKα radiation, 113 K) provides bond lengths (e.g., C–N = 1.34 Å), angles, and torsion angles. SHELX software refines structures, achieving R-factors < 0.05 .
Q. How do solvent choices impact synthesis yield and purity?
Polar aprotic solvents (e.g., DMF) enhance reaction rates in palladium-catalyzed reactions, while ethanol/water mixtures improve yields in nucleophilic substitutions. For example, a 3:1 ethanol/water ratio increased yields by 15% compared to pure DMF in analogous indole syntheses .
Q. What is the role of SHELX in crystallographic refinement?
SHELX programs (e.g., SHELXL, SHELXD) are used for structure solution and refinement. Key features include:
- Handling high-resolution data for small molecules.
- Resolving twinned crystals via the HKLF5 format.
- Generating CIF files with atomic coordinates and displacement parameters .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., dihedral angles) be resolved?
Discrepancies in dihedral angles (e.g., 58.41° vs. 80.91° in similar derivatives) arise from substituent effects. Resolution strategies include:
Q. What computational methods predict bioactivity and binding mechanisms?
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential interactions with kinase domains or GPCRs.
- MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models : Correlate electronic properties (HOMO/LUMO energies) with inhibitory activity (e.g., IC₅₀ values) .
Q. How is thermal stability evaluated, and what data inconsistencies may occur?
- DSC/TGA Analysis : DSC reveals melting points (~223–227°C) and decomposition profiles. Discrepancies arise from polymorphic forms or impurities.
- Mitigation: Recrystallization from ethanol/water (3:1) and purity validation via HPLC (≥98%) .
Q. What mechanistic insights explain substituent effects on biological activity?
The 4-methoxyphenyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. Nitrile groups participate in hydrogen bonding with catalytic residues (e.g., kinases), validated via:
Q. How are polymorphism and crystallization conditions optimized?
Q. What strategies address low yields in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
